Cefuroxime EP impurity C is a specific impurity associated with the antibiotic cefuroxime, which is classified as a second-generation cephalosporin. This compound is significant in pharmaceutical quality control and regulatory compliance, particularly in ensuring the purity of cefuroxime formulations.
Cefuroxime itself was developed in the early 1970s and has been widely used since its approval for medical use in 1977. It is included in the World Health Organization's List of Essential Medicines due to its effectiveness against various bacterial infections. The impurity C variant arises during the synthesis and formulation processes of cefuroxime, necessitating its identification and characterization for quality assurance purposes .
Cefuroxime EP impurity C is categorized as a pharmaceutical impurity. Impurities can arise from various sources, including raw materials, degradation products, or by-products from the synthesis process. Regulatory bodies like the European Pharmacopoeia (EP) establish guidelines for acceptable levels of such impurities in pharmaceutical products to ensure safety and efficacy .
The synthesis of cefuroxime involves several chemical reactions, typically starting from 7-aminocephalosporanic acid. The formation of cefuroxime EP impurity C can occur through incomplete reactions or side reactions during the synthesis process.
Technical Details:
The specific pathway leading to impurity C may involve hydrolysis or rearrangement reactions that yield structurally similar but chemically distinct compounds .
Cefuroxime EP impurity C has a molecular formula that reflects its derivation from cefuroxime. The exact structural formula and stereochemistry can be crucial for understanding its behavior in biological systems.
Data:
Cefuroxime EP impurity C can participate in various chemical reactions typical of cephalosporins, including:
Technical Details:
Cefuroxime functions by inhibiting bacterial cell wall synthesis, which is vital for bacterial growth and survival. This mechanism is primarily due to its ability to bind to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking.
Data:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2